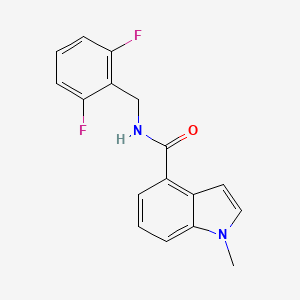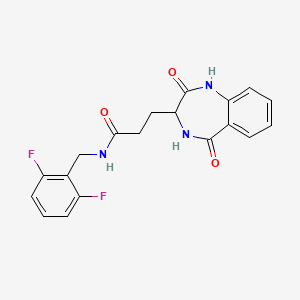![molecular formula C20H19BrN2O3 B11125417 N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-L-phenylalanine](/img/structure/B11125417.png)
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-3-PHENYLPROPANOIC ACID is a complex organic compound featuring a brominated indole moiety, a propanoyl group, and a phenylpropanoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the bromination of indole. The brominated indole is then reacted with a propanoyl chloride to form the propanoyl derivative. This intermediate is subsequently coupled with a phenylpropanoic acid derivative under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce de-brominated derivatives, and substitution reactions can result in various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-3-PHENYLPROPANOIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of brominated indole derivatives on biological systems. It can serve as a probe to investigate cellular processes and interactions.
Medicine
In medicine, (2S)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-3-PHENYLPROPANOIC ACID has potential applications in drug development. Its structure can be modified to create new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. The brominated indole moiety may interact with enzymes or receptors, modulating their activity. The propanoyl and phenylpropanoic acid groups can influence the compound’s binding affinity and specificity. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Steviol Glycoside: A compound responsible for the sweet taste of Stevia leaves.
Uniqueness
(2S)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-3-PHENYLPROPANOIC ACID is unique due to its specific combination of a brominated indole, propanoyl group, and phenylpropanoic acid structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C20H19BrN2O3 |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
(2S)-2-[3-(5-bromoindol-1-yl)propanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H19BrN2O3/c21-16-6-7-18-15(13-16)8-10-23(18)11-9-19(24)22-17(20(25)26)12-14-4-2-1-3-5-14/h1-8,10,13,17H,9,11-12H2,(H,22,24)(H,25,26)/t17-/m0/s1 |
InChI-Schlüssel |
QOVVUHKUNBUJQS-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11125343.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125350.png)

![3-[(4Z)-4-benzylidene-2-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl]propanoic acid](/img/structure/B11125361.png)
![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B11125362.png)
![2-(5-Chloropyridin-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125372.png)
![7-(furan-2-ylmethyl)-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125385.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B11125393.png)
![(5Z)-5-benzylidene-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11125401.png)
![N-benzyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11125403.png)
![2-(5-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11125404.png)
![(4-benzylpiperidino)[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B11125405.png)
![4-(4-methoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11125413.png)
